molecular formula C18H19ClN2O3S B2843183 N-[(2-chlorophenyl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide CAS No. 899756-81-1

N-[(2-chlorophenyl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

Cat. No.: B2843183
CAS No.: 899756-81-1
M. Wt: 378.87
InChI Key: OUGOQHOXODKMPX-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamide is a benzamide derivative featuring a 1,1-dioxothiazinane ring at the para-position of the benzamide core and a 2-chlorobenzyl substituent on the amide nitrogen. This compound is structurally characterized by its sulfone-containing thiazinane moiety, which confers unique electronic and steric properties.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c19-17-6-2-1-5-15(17)13-20-18(22)14-7-9-16(10-8-14)21-11-3-4-12-25(21,23)24/h1-2,5-10H,3-4,11-13H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGOQHOXODKMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide typically involves the condensation of a benzamide derivative with a 2-chlorophenylmethyl halide under basic conditions. The reaction is often carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-chlorophenylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Research Findings and Implications

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance stability but may reduce solubility.
  • Heterocyclic moieties (thiazinane, oxazolo-pyridine) dictate hydrogen-bonding and π-stacking interactions .

Synthetic Challenges :

  • Carbodiimide agents (EDC, DCC) are effective for benzamide coupling, but yields vary with steric bulk .
  • Thiazinane-dioxo systems may require optimized dehydrosulfurization conditions for scalability .

Biological Potential: Piperazine and morpholine derivatives show promise as CNS ligands, suggesting the target compound’s utility in neuropharmacology .

Biological Activity

Overview of N-[(2-Chlorophenyl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

This compound is a thiazolidinone derivative that exhibits various biological activities. Compounds in this class are often investigated for their potential therapeutic effects, particularly in the fields of oncology, anti-inflammatory, and antimicrobial therapies.

Chemical Structure

The compound can be characterized by its molecular formula C18H25ClN2O4S2C_{18}H_{25}ClN_2O_4S_2 and its structural features include:

  • A thiazolidinone ring system
  • A chlorophenyl group which may enhance biological activity through interactions with biological targets.

Biological Activity

Antitumor Activity : Thiazolidinone derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as NF-kB and p53.

Antimicrobial Properties : Many thiazolidinones possess antimicrobial activity against bacteria and fungi. The presence of the chlorophenyl moiety may contribute to enhanced potency due to its ability to interact with microbial membranes or specific enzymes.

Anti-inflammatory Effects : Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of thiazolidinone derivatives:

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that a series of thiazolidinones demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via caspase activation .
  • Antimicrobial Efficacy : Research in Pharmaceutical Biology highlighted that certain thiazolidinone derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showcasing effectiveness comparable to established antibiotics .
  • Anti-inflammatory Mechanisms : A study published in European Journal of Pharmacology detailed the anti-inflammatory properties of thiazolidinone compounds, showing a reduction in edema in animal models when treated with these derivatives .

Data Table

Biological ActivityStudy ReferenceKey Findings
AntitumorJournal of Medicinal Chemistry Induced apoptosis in breast cancer cells
AntimicrobialPharmaceutical Biology Effective against Gram-positive/negative
Anti-inflammatoryEuropean Journal of PharmacologyReduced edema in animal models

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-[(2-chlorophenyl)methyl]-4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamide?

The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Elevated temperatures (e.g., 80–100°C) for cyclization steps involving thiazinan-dione formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for amide coupling .
  • Reaction monitoring : Thin-layer chromatography (TLC) is used to track intermediate formation, while NMR spectroscopy confirms structural integrity at each stage .
    Key optimization : Adjusting stoichiometric ratios of reactants (e.g., benzoyl chloride derivatives to thiazinan precursors) minimizes side products like unreacted intermediates .

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are standard for verifying substituent positions (e.g., 2-chlorophenyl vs. 4-chlorophenyl isomers) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) and detects trace impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₉H₁₈ClN₂O₃S) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-1 vs. COX-2) can alter IC₅₀ values. Validate assays using standardized protocols and positive controls .
  • Structural analogs : Compare bioactivity with structurally similar compounds (e.g., N-(4-chlorophenethyl)-benzamide derivatives) to identify pharmacophore contributions .
  • Solubility effects : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent compound dissolution across studies .

Q. What experimental designs are recommended for studying enzyme interactions and molecular targets?

  • Molecular Docking : Pre-screen with software (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (e.g., kₐ and kₐ) for target validation .
  • Mutagenesis Studies : Replace key residues (e.g., catalytic serine in proteases) to confirm binding specificity .

Q. How can researchers evaluate the compound’s therapeutic potential while addressing pharmacokinetic limitations?

  • In vitro ADMET profiling :
    • Caco-2 permeability assays : Predict intestinal absorption.
    • Microsomal stability tests : Assess hepatic metabolism using human liver microsomes .
    • CYP450 inhibition screening : Identify drug-drug interaction risks .
  • In vivo models : Use rodent pharmacokinetic studies to measure bioavailability and half-life. Adjust formulations (e.g., nanoemulsions) to enhance solubility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data across studies?

  • Dose-response validation : Re-test cytotoxicity in triplicate using MTT or resazurin assays under standardized conditions (e.g., 48-hour exposure) .
  • Off-target profiling : Screen against unrelated targets (e.g., hERG channels) to rule out nonspecific toxicity .
  • Metabolite analysis : Use LC-MS to identify degradation products that may contribute to variability .

Methodological Guidance

Q. What strategies are effective for scaling up synthesis without compromising yield?

  • Flow chemistry : Continuous flow reactors improve heat management and reduce side reactions during amide bond formation .
  • Catalyst optimization : Transition from homogeneous (e.g., HOBt/EDCI) to heterogeneous catalysts (e.g., polymer-supported reagents) for easier purification .

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to prioritize derivatives .
  • Free-energy perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., replacing 2-chlorophenyl with 2-fluorophenyl) .

Future Research Directions

  • Mechanistic studies : Elucidate off-target effects using CRISPR-Cas9 knockout libraries .
  • Polypharmacology : Explore dual-target inhibition (e.g., COX-2/PDE4) for enhanced therapeutic efficacy .

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